1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C11H12N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is the dopaminergic neurons in the brain . This compound has a high pharmacological potential and a broad spectrum of action in the brain .
Mode of Action
1MeTIQ interacts with its targets by acting as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is also a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Biochemical Pathways
1MeTIQ affects the dopamine metabolism in the brain . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that 1metiq is enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on bioavailability.
Result of Action
The result of 1MeTIQ’s action is neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers .
Action Environment
The action of 1MeTIQ is influenced by various environmental factors. For instance, it has been suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has been found to interact with various enzymes, proteins, and other biomolecules . It demonstrates significant neuroprotective activity and can interact with agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent the glutamate-induced cell death and calcium influx .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . It also demonstrates free radicals scavenging properties and antagonism to the glutamatergic system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . Another method includes the use of multicomponent reactions, which improve atom economy and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its specific biological activities.
N-methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with different pharmacological effects.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile is unique due to its specific combination of neuroprotective properties, monoamine oxidase inhibition, and potential therapeutic applications in neurodegenerative diseases .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULSESLFUXZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223301 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-75-3 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72594-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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